Product packaging for 1-(but-3-yn-1-yl)azepane(Cat. No.:CAS No. 1342566-16-8)

1-(but-3-yn-1-yl)azepane

Cat. No.: B6147562
CAS No.: 1342566-16-8
M. Wt: 151.2
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Description

1-(But-3-yn-1-yl)azepane (CAS 1342566-16-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. This molecule features a seven-membered azepane ring substituted with a terminal alkyne-functionalized butyl chain, as defined by its molecular formula C 10 H 17 N and SMILES structure C#CCCN1CCCCCC1 . The terminal alkyne group serves as a highly valuable and versatile handle for further chemical modification, particularly through metal-catalyzed coupling reactions, such as the gold-catalyzed syntheses used to create functionalized azepine systems . This makes the compound an excellent building block for the development of more complex molecular architectures. Azepine derivatives are recognized as important pharmacophores found in several pharmaceutical compounds, underscoring their relevance in drug discovery and development . As such, this compound provides a robust and flexible scaffold for the construction of novel chemical entities in research. Proper storage conditions are critical for maintaining the stability of this reagent; it should be kept in an inert atmosphere at 2-8°C . Researchers should handle this material with care, noting the associated safety hazards . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1342566-16-8

Molecular Formula

C10H17N

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 but 3 Yn 1 Yl Azepane

Precursors and Starting Materials for the Synthesis of 1-(but-3-yn-1-yl)azepane

The successful synthesis of the target molecule is critically dependent on the availability and purity of its fundamental building blocks: the azepane core and a reactive form of the but-3-yn-1-yl group.

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, can be synthesized through various methods. These strategies often involve ring-closing reactions of linear precursors or ring expansion of smaller heterocyclic systems. Some prominent methods are summarized below.

Synthesis StrategyDescriptionKey Intermediates/ReagentsReferences
Reductive Amination Intramolecular reductive amination of amino aldehydes or amino ketones is a common method for constructing cyclic amines. acs.orgnih.govAmino aldehyde/ketone, reducing agents (e.g., NaBH(OAc)₃, H₂/Pd) acs.orgnih.gov
Ring-Closing Metathesis (RCM) RCM of a diene precursor containing a nitrogen atom provides a powerful route to unsaturated azepane derivatives, which can then be reduced.Diene with a nitrogen linker, Grubbs' or other metathesis catalysts
Beckmann Rearrangement The acid-catalyzed rearrangement of cyclohexanone (B45756) oxime can yield ε-caprolactam, a key precursor to azepane. The lactam is then reduced to the cyclic amine.Cyclohexanone oxime, strong acid (e.g., H₂SO₄), reducing agent (e.g., LiAlH₄)
Piperidine (B6355638) Ring Expansion Certain substituted piperidines can undergo ring expansion reactions to form azepane derivatives with high stereoselectivity. rsc.orgSubstituted piperidines, specific reagents to induce rearrangement rsc.org
Cyclization of Halogenated Amines Intramolecular nucleophilic substitution of a haloamine can lead to the formation of the azepane ring. rsc.orgω-haloamines (e.g., 6-amino-1-chlorohexane) rsc.org

These methods provide access to the foundational azepane scaffold required for the subsequent introduction of the but-3-yn-1-yl group.

The but-3-yn-1-yl group is typically introduced using an electrophilic precursor that can react with the nucleophilic nitrogen of the azepane ring. The most common precursor is a 4-halobut-1-yne, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne.

Alternatively, but-3-yn-1-ol can serve as a readily available starting material. vedantu.comebi.ac.uk The hydroxyl group of but-3-yn-1-ol can be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate the N-alkylation reaction.

Conversion of But-3-yn-1-ol to an Alkylating Agent:

ReactionReagentsProduct
Tosylation p-Toluenesulfonyl chloride (TsCl), pyridine (B92270) or triethylamine (B128534)But-3-yn-1-yl tosylate
Mesylation Methanesulfonyl chloride (MsCl), triethylamineBut-3-yn-1-yl mesylate
Halogenation (Appel Reaction) CBr₄, PPh₃4-bromo-1-butyne

Direct Alkylation Approaches to N-Substituted Azepanes

The most direct route to this compound is the nucleophilic substitution reaction between azepane and a suitable but-3-yn-1-yl electrophile. This reaction falls under the general class of N-alkylation of secondary amines. wikipedia.org

The N-alkylation of azepane is typically carried out by reacting it with a 4-halobut-1-yne or a sulfonate ester of but-3-yn-1-ol in the presence of a base. The base is necessary to neutralize the acid generated during the reaction and to deprotonate the azepane, increasing its nucleophilicity. The choice of solvent, base, and temperature can significantly influence the reaction yield and rate. acsgcipr.org

ParameterTypical ConditionsRationaleReferences
Solvent Polar aprotic solvents (e.g., DMF, acetonitrile (B52724), DMSO) or alcohols (e.g., ethanol, isopropanol).Solubilize the reactants and facilitate the SN2 reaction. acsgcipr.orgrsc.org
Base Inorganic bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, diisopropylethylamine).To neutralize the generated acid and prevent the formation of the ammonium (B1175870) salt. rsc.orgnih.gov
Temperature Room temperature to reflux temperatures (e.g., 25-100 °C).To provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the alkyne. rsc.orgnih.gov
Alkylating Agent 4-bromo-1-butyne, 4-chloro-1-butyne, but-3-yn-1-yl tosylate.The leaving group ability (I > Br > OTs > Cl) will affect reactivity. wikipedia.org

A typical procedure would involve stirring a mixture of azepane, 4-bromo-1-butyne, and potassium carbonate in acetonitrile at an elevated temperature until the reaction is complete.

Cyclization Reactions Leading to the Azepane Ring System Incorporating the Alkyne Moiety

An alternative synthetic strategy involves the formation of the azepane ring from a linear precursor that already contains the but-3-yn-1-yl group. This approach can be particularly useful for creating substituted azepane derivatives. For example, a silyl-aza-Prins cyclization could be envisioned. nih.govresearchgate.net

A hypothetical route could involve the reaction of an N-(but-3-yn-1-yl) protected amino aldehyde with an appropriate nucleophile to induce cyclization. Another possibility is the copper-catalyzed tandem amination/cyclization of a suitably designed allenyne with an amine, which has been shown to produce functionalized azepines. mdpi.comnih.gov While these methods are more complex than direct alkylation, they offer the potential for greater control over stereochemistry and substitution patterns on the azepane ring. Such cyclization strategies often rely on transition metal catalysis or strong Lewis acids to promote the ring-forming step. nih.govdigitellinc.com

Ring Expansion Methodologies

Ring expansion reactions offer a powerful tool for the synthesis of azepane derivatives from more readily available five- or six-membered ring precursors. These methods can be adapted to produce N-substituted azepanes, including this compound.

One prominent strategy involves the photochemical dearomative ring expansion of nitroarenes. This process, often mediated by blue light at ambient temperatures, transforms a six-membered nitroarene into a seven-membered ring system. Current time information in Bangalore, IN.nih.gov Subsequent hydrogenolysis can then furnish the saturated azepane ring. Current time information in Bangalore, IN.nih.gov To tailor this method for the synthesis of this compound, one could envision starting with an appropriately substituted nitroarene that already bears the but-3-yn-1-yl group on the nitrogen atom, or a precursor that can be readily converted to this group post-expansion.

Another approach is the stereoselective and regioselective ring expansion of piperidines. This can yield diastereomerically pure azepane derivatives. By utilizing a piperidine precursor with the but-3-yn-1-yl substituent on the nitrogen, this methodology could provide a stereocontrolled route to the target compound.

A general representation of a ring expansion approach is outlined in the table below:

Starting Material TypeKey TransformationResulting AzepanePotential for this compound
Substituted PiperidineRearrangement (e.g., Tiffeneau-Demjanov)Substituted AzepaneHigh, if starting with N-(but-3-yn-1-yl)piperidine
N-VinylpyrrolidinonePhotochemical RearrangementAzepin-4-oneModerate, requires subsequent reduction and potential N-alkylation
NitroarenePhotochemical Dearomative Ring ExpansionSubstituted AzepineHigh, with appropriately substituted nitroarene

Intramolecular Cycloaddition Pathways

Intramolecular cycloaddition reactions provide another elegant strategy for the construction of the azepane ring. These reactions typically involve a tethered diene and dienophile, or a 1,3-dipole and dipolarophile, that react to form the seven-membered ring.

While specific examples leading directly to this compound are not prevalent, the general principles can be applied. For instance, an acyclic precursor containing a nitrogen atom tethered to both a diene and a dienophile could undergo an intramolecular Diels-Alder reaction. The but-3-yn-1-yl group could either be present on the nitrogen atom of the precursor or introduced after the formation of the azepane ring.

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis offers a versatile and efficient means to construct C-N bonds and heterocyclic systems. Copper, palladium, and gold catalysts have all been employed in reactions that are relevant to the synthesis of this compound.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are particularly well-suited for the formation of C-N bonds. A highly plausible and direct synthesis of this compound involves the N-alkylation of azepane with a suitable but-3-yn-1-yl electrophile, a reaction that can be facilitated by copper catalysis.

The most straightforward approach is the nucleophilic substitution of a haloalkyne, such as 4-bromobut-1-yne, with azepane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While often proceeding without a catalyst, the addition of a copper(I) salt can sometimes improve the rate and yield, particularly with less reactive halides.

A representative procedure is as follows: To a solution of azepane in a suitable solvent such as acetonitrile or dimethylformamide, a base like potassium carbonate or triethylamine is added. 4-Bromobut-1-yne is then added, and the reaction mixture is stirred, potentially with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the product is isolated through standard workup procedures.

Reactant 1Reactant 2Catalyst/BaseSolventProduct
Azepane4-Bromobut-1-yneK₂CO₃AcetonitrileThis compound
Azepane4-Tosyloxbut-1-yneEt₃NDichloromethane (B109758)This compound

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. While more commonly applied for N-arylation (Buchwald-Hartwig amination), analogous N-alkynylation reactions have been developed.

A potential palladium-catalyzed route to this compound could involve the coupling of azepane with a but-3-yn-1-yl derivative. However, a more common palladium-catalyzed approach for similar structures involves the coupling of an amine with an alkynyl halide. For instance, a palladium catalyst, in conjunction with a suitable ligand (e.g., a phosphine (B1218219) ligand), could facilitate the reaction between azepane and a haloalkyne.

Furthermore, palladium-catalyzed oxidative N-dealkylation/carbonylation of tertiary amines with alkynes has been reported to produce α,β-alkynylamides. While not a direct route to the target compound, this methodology highlights the ability of palladium to mediate reactions between amines and alkynes.

Gold(I)-Catalyzed Cascade Cyclizations and Related Processes

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This reactivity has been harnessed in a variety of cascade reactions and cyclizations to produce complex heterocyclic systems.

While a direct gold-catalyzed synthesis of this compound from simple precursors is not established, related methodologies offer potential pathways. For example, gold-catalyzed cyclization of alkynylaziridines can lead to the formation of pyrrole (B145914) derivatives. It is conceivable that a similar strategy starting with a different nitrogen-containing ring and an appropriately positioned alkyne could lead to the formation of an azepane ring.

More relevantly, gold(I)-catalyzed intramolecular hydroamination of alkynes is a well-established method for the synthesis of nitrogen heterocycles. An acyclic aminoalkyne, where the amino group is substituted with the but-3-yn-1-yl moiety, could potentially undergo a gold-catalyzed cyclization to form the azepane ring, although controlling the regioselectivity for a 7-membered ring can be challenging.

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly important in the design of synthetic routes. When considering the synthesis of this compound, several aspects can be optimized to enhance the sustainability of the process.

The most direct N-alkylation route is relatively atom-economical. However, the choice of solvent and base can significantly impact the environmental footprint. Utilizing greener solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, in place of more hazardous solvents like dichloromethane or dimethylformamide, is a key consideration. Additionally, the use of a solid-supported base could simplify purification and minimize waste.

Catalytic approaches, particularly those utilizing earth-abundant metals, are inherently greener than stoichiometric reactions. While palladium and gold are highly effective, the development of catalysts based on more abundant metals like copper or iron for the key C-N bond formation is a desirable goal.

Furthermore, exploring one-pot or tandem reactions where multiple synthetic steps are combined without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and waste generation. For example, a one-pot ring expansion followed by N-alkylation could streamline the synthesis of this compound from a smaller cyclic precursor.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom EconomyPrioritizing addition and cycloaddition reactions over substitution reactions.
Use of CatalysisEmploying catalytic amounts of transition metals (Cu, Pd, Au) over stoichiometric reagents.
Use of Safer SolventsReplacing hazardous solvents with greener alternatives (e.g., water, ethanol, or bio-derived solvents).
Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible.
Waste PreventionDesigning synthetic routes to minimize byproducts and simplify purification.

Chiral Synthesis and Enantioselective Routes to Substituted this compound Analogues

The development of chiral synthesis and enantioselective routes is crucial for accessing specific stereoisomers of substituted this compound analogues. These methods are essential for investigating the structure-activity relationships of these compounds in various biological systems, where stereochemistry often plays a pivotal role. Research in this area has focused on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of key bond-forming reactions.

One notable approach involves the enantioselective synthesis of related nitrogen-containing heterocyclic structures, which can serve as precursors or structural analogues to chiral azepane derivatives. For instance, an enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been reported, which proceeds via an allylic substitution followed by an oxidative cyclization. doi.org This methodology utilizes a palladium catalyst in conjunction with a chiral ligand to achieve high enantioselectivity.

The key transformation in this reported synthesis is the Pd(II)/Pd(IV)-mediated oxidative cyclization of intermediary N-allyl propargylamines. The choice of the chiral ligand is critical for the success of this reaction. The use of the (P,R,R)-i-Pr-SPRIX ligand has been shown to be crucial in inducing high levels of enantioselectivity, affording the desired bicyclic products in up to 92% yield and 90% enantiomeric excess (ee). doi.org

While this specific example focuses on the synthesis of 3-azabicyclo[3.1.0]hexanes, the principles of using chiral transition metal catalysts with specifically designed ligands can be conceptually extended to the development of enantioselective routes for substituted this compound analogues. Key strategies would likely involve the asymmetric alkylation of an azepane precursor with a chiral butynyl-containing electrophile or the enantioselective cyclization of an acyclic aminoalkyne.

Further research is required to adapt these and other enantioselective methodologies specifically to the this compound scaffold. This would involve the design of suitable chiral catalysts and reaction conditions that are compatible with the azepane ring system and the terminal alkyne functionality.

Chemical Reactivity and Transformations of 1 but 3 Yn 1 Yl Azepane

Reactions at the Terminal Alkyne Moiety

The terminal alkyne is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds, making it a region of high electron density and a site for various addition and coupling reactions.

The terminal alkyne of 1-(but-3-yn-1-yl)azepane can undergo hydration to form carbonyl compounds. The regioselectivity of this reaction is dependent on the catalytic conditions.

Markovnikov Hydration: In the presence of a mercury catalyst (like HgSO₄) in aqueous acid (H₂SO₄), hydration follows Markovnikov's rule. The initial addition of water across the triple bond forms an enol intermediate, which then rapidly tautomerizes to the more stable keto form. For this compound, this results in the formation of a methyl ketone. youtube.com

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a route to the anti-Markovnikov product. Reaction with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium yields an aldehyde after tautomerization of the intermediate enol. youtube.com

Hydrohalogenation, the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond, also typically follows Markovnikov's rule. The initial addition yields a vinyl halide, and a second addition can occur to form a geminal dihalide on the more substituted carbon. youtube.com

Table 1: Hydration and Hydrohalogenation Products of this compound

Reagents Reaction Type Product
H₂O, H₂SO₄, HgSO₄ Markovnikov Hydration 1-(Azepan-1-yl)butan-2-one
1. BH₃, THF; 2. H₂O₂, NaOH Anti-Markovnikov Hydration 4-(Azepan-1-yl)butanal
HX (1 equivalent) Markovnikov Hydrohalogenation 1-(3-Halo-but-3-en-1-yl)azepane

Strong oxidizing agents can cleave the triple bond of the alkyne. This reaction, known as oxidative cleavage, can be used to synthesize carboxylic acids.

Ozonolysis: Reaction with ozone (O₃) followed by a water workup cleaves the alkyne bond. For a terminal alkyne like that in this compound, this process oxidizes the internal alkyne carbon to a carboxylic acid and the terminal carbon to carbon dioxide. youtube.com

Permanganate (B83412) Oxidation: Treatment with hot, basic potassium permanganate (KMnO₄) followed by acidification also results in oxidative cleavage, yielding a carboxylic acid and CO₂. youtube.com Under neutral conditions, permanganate can yield a diketone. youtube.com

Table 2: Oxidation Products of this compound

Reagents Reaction Type Product(s)
1. O₃; 2. H₂O Oxidative Cleavage 3-(Azepan-1-yl)propanoic acid + CO₂
1. KMnO₄, KOH, heat; 2. H₃O⁺ Oxidative Cleavage 3-(Azepan-1-yl)propanoic acid + CO₂

The alkyne group can be selectively reduced to either an alkene or completely to an alkane depending on the reagents used. youtube.com

Reduction to Alkane: Complete reduction of the triple bond to a single bond is achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere. This reaction is exhaustive and converts the butynyl group to a butyl group. youtube.com

Reduction to cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows the reduction to stop at the alkene stage. This reaction proceeds via a syn-addition of hydrogen, resulting in the formation of a cis or (Z)-alkene. youtube.com

Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, produces the trans or (E)-alkene. This reaction occurs through a radical anion intermediate, which favors the more stable trans configuration. youtube.com

Table 3: Reduction Products of this compound

Reagents Reaction Type Product
H₂, Pd/C Complete Hydrogenation 1-Butylazepane
H₂, Lindlar's Catalyst Partial Hydrogenation 1-((Z)-But-3-en-1-yl)azepane

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and high yields. jetir.orgresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. jetir.org

This compound serves as the alkyne component in this transformation. When reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), it yields a 1-(2-(azepan-1-yl)ethyl)-4-(R)-1H-1,2,3-triazole. researchgate.net The resulting triazole ring is highly stable and can act as a rigid linker in the synthesis of more complex molecules, finding wide application in drug discovery and materials science. jetir.orgnih.gov

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. mdpi.comlibretexts.org

In this context, this compound can be coupled with various aryl or vinyl halides (R-X) to produce substituted alkynes. This reaction significantly extends the carbon framework and is a key step in the synthesis of conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Table 4: Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System Product
CuAAC (Click Chemistry) Organic Azide (R-N₃) Cu(I) source (e.g., CuSO₄/Na Ascorbate) 1-(2-(4-(R)-1H-1,2,3-triazol-1-yl)ethyl)azepane

Reactions of the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring is a secondary amine, making it nucleophilic and basic. It can participate in a variety of reactions typical for such amines.

Acid-Base Reactions: As a base, the azepane nitrogen readily reacts with acids to form ammonium (B1175870) salts.

Alkylation and Acylation: The lone pair of electrons on the nitrogen can attack electrophiles. Reaction with alkyl halides (alkylation) or acyl halides/anhydrides (acylation) leads to the formation of quaternary ammonium salts or N-acylazepane derivatives, respectively.

Nucleophilic Addition: The nitrogen can act as a nucleophile, for instance, by adding to carbonyl compounds to form enamines or participating in other addition reactions.

The presence of both the alkyne and the amine allows for the development of tandem reactions, where transformations can occur at both sites, leading to the rapid construction of complex molecular architectures. nih.gov For example, the basicity of the azepane nitrogen can be utilized as an internal base for reactions at the alkyne terminus, or the entire molecule can be used in multicomponent reactions.

Amine Alkylation and Acylation Reactions

The tertiary amine of this compound, being fully substituted, is generally unreactive towards further alkylation or acylation under standard conditions. However, the terminal alkyne provides a reactive site for carbon-carbon bond formation through alkylation. The acidic proton of the terminal alkyne can be removed by a strong base, such as sodium amide (NaNH2), to form a nucleophilic acetylide. This acetylide can then react with alkyl halides in a nucleophilic substitution reaction to yield a more substituted internal alkyne. khanacademy.orgucalgary.ca This two-step process is a common strategy for extending the carbon chain of terminal alkynes. ucalgary.ca

Table 1: General Scheme for Alkylation of Terminal Alkynes

StepDescriptionGeneral Reaction
1DeprotonationR-C≡C-H + B⁻ → R-C≡C:⁻ + HB
2Nucleophilic SubstitutionR-C≡C:⁻ + R'-X → R-C≡C-R' + X⁻
Where B⁻ is a strong base and R'-X is an alkyl halide.

While direct acylation of the tertiary amine is not typical, the terminal alkyne can undergo acylation reactions. For instance, reactions with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to the formation of α,β-unsaturated ketones. nih.gov

N-Oxidation and Quaternization

The lone pair of electrons on the nitrogen atom of the azepane ring makes it susceptible to oxidation and quaternization.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), peroxycarboxylic acids (RCO₃H), and sodium percarbonate. organic-chemistry.orglibretexts.org The reaction involves the transfer of an oxygen atom to the nitrogen, forming a coordinate covalent bond. libretexts.org For instance, a recyclable tungstate-exchanged Mg–Al layered double hydroxide (B78521) has been shown to be an effective catalyst for the N-oxidation of aliphatic tertiary amines using aqueous H₂O₂. rsc.org

Quaternization: The nitrogen atom can also act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. This reaction, known as quaternization, introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. nih.gov The synthesis of N-quaternized ketene (B1206846) N,O-acetals has been achieved by treating pyridine (B92270) or aniline (B41778) bases with acetylenic ethers and a Brønsted or Lewis acid. researchgate.net This highlights a pathway for the quaternization of nitrogen heterocycles.

Formation of N-Substituted Derivatives

A wide array of N-substituted azepane derivatives are known, and their synthesis often involves building the azepane ring onto a pre-existing N-substituted fragment or modifying a primary or secondary amine within the ring. While not starting from this compound itself, these methods illustrate the versatility of forming N-substituted azepanes. For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various amines can produce novel azepine derivatives. nih.gov This methodology allows for the incorporation of different substituents on the nitrogen atom from the outset of the synthesis. nih.gov

Reactions of the Azepane Ring System

The saturated azepane ring is relatively stable but can undergo specific reactions leading to its modification.

Electrophilic Substitution Reactions

The fully saturated carbocyclic framework of the azepane ring in this compound is not susceptible to electrophilic aromatic substitution reactions, as it lacks the requisite pi-electron system. khanacademy.org In contrast, unsaturated azepine systems, which are electron-rich, are highly reactive towards electrophiles. youtube.com The reactivity of the azepane ring itself is more akin to that of an acyclic alkane, with reactions typically involving free-radical substitution under harsh conditions, which are generally of limited synthetic utility.

Ring Opening and Rearrangement Reactions

The azepane ring can be induced to undergo ring-opening and rearrangement reactions under specific conditions, often leading to the formation of other heterocyclic systems or functionalized linear amines. For instance, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a classic method for synthesizing ε-caprolactam, a precursor to azepane. libretexts.org Rearrangements of substituted azepanes are also known. For example, enantioenriched 2-aryl azepanes can be converted to N'-aryl ureas, which then rearrange upon treatment with a base to yield 2,2-disubstituted azepanes. acs.org Additionally, piperidine (B6355638) derivatives can undergo ring expansion to form azepane and azepine derivatives with high stereoselectivity and regioselectivity. researchgate.netrsc.org

Derivatization of the Azepane Framework

The azepane scaffold can be functionalized to introduce various substituents, leading to a wide range of derivatives with potential applications in medicinal chemistry. nih.govpsu.edu Methods for derivatization often involve the synthesis of the azepane ring with the desired functional groups already in place or through multi-step sequences. researchgate.net For example, substituted oxo-azepines can be synthesized through the late-stage oxidation of tetrahydroazepines. nih.gov The synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines. researchgate.net Furthermore, formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbenes can efficiently afford azepane derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. However, for 1-(but-3-yn-1-yl)azepane, specific experimental NMR data is not reported in accessible literature.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis

There are no published ¹H NMR spectra for this compound. Consequently, a detailed analysis of proton chemical shifts and spin-spin coupling constants, which would confirm the connectivity of protons within the butynyl and azepane moieties, cannot be performed.

Carbon NMR (¹³C NMR) Characterization

Similarly, experimental ¹³C NMR data for this compound is unavailable. This data would be essential for identifying the chemical environment of each carbon atom in the molecule, including the characteristic signals of the alkyne and the saturated azepane ring carbons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are critical for unambiguously assigning complex molecular structures. The absence of any published COSY, HMQC, HMBC, or NOESY spectra for this compound means that a definitive confirmation of its covalent framework and spatial arrangement of atoms is not possible from publicly available information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While PubChem provides a predicted collision cross-section for various adducts of this compound, actual experimental mass spectrometry data, including detailed fragmentation patterns, are not available. uni.lu Such data would be invaluable for confirming the molecular weight and providing insights into the compound's stability and fragmentation pathways under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectrum for this compound has been found in the public domain. An IR spectrum would be expected to show characteristic absorption bands for the terminal alkyne C≡C and ≡C-H stretching vibrations, as well as C-N and C-H stretching and bending vibrations associated with the azepane ring. Without this data, a key method for functional group identification cannot be applied.

X-ray Crystallography for Solid-State Structural Determination (if available)

There is no indication in the scientific literature that this compound has been successfully crystallized and its structure determined by X-ray crystallography. This technique would provide the most precise and unambiguous three-dimensional structure of the molecule in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination and preparative separation of organic compounds. The development of an effective HPLC method for "this compound" would require careful consideration of its chemical properties.

Challenges and Methodological Considerations:

Detection: The "this compound" molecule lacks a significant chromophore, which would result in poor sensitivity with standard UV-Vis detectors. researchgate.net To overcome this, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) would be more appropriate. researchgate.netsielc.com

Retention on Reversed-Phase Columns: As a tertiary amine with a relatively short alkyl chain, "this compound" may exhibit poor retention on traditional C18 or C8 reversed-phase columns due to its limited hydrophobicity. sielc.com Furthermore, the basic nature of the azepane nitrogen can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. This can be mitigated by using end-capped columns, adding a competing amine to the mobile phase, or operating at a pH that suppresses the ionization of the silanol groups.

Mixed-Mode Chromatography: A more robust approach for retaining and separating tertiary amines involves the use of mixed-mode stationary phases. sielc.com These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing enhanced selectivity for polar and basic compounds like "this compound". sielc.com

Derivatization: To enhance UV detection and potentially improve chromatographic behavior, derivatization of the alkyne moiety could be explored. For instance, the formation of cobalt complexes with the alkyne can introduce a strong chromophore, facilitating detection. nih.gov

Hypothetical HPLC Purity Analysis Data:

The following table illustrates a potential HPLC method for the purity assessment of a synthesized batch of "this compound".

ParameterValue
Column Mixed-Mode (e.g., Primesep 200)
Mobile Phase A Acetonitrile (B52724)
Mobile Phase B Water with 0.1% Formic Acid
Gradient 10% to 90% A over 15 minutes
Flow Rate 1.0 mL/min
Detector ELSD or LC-MS
Injection Volume 5 µL
Column Temperature 30 °C

Expected Chromatogram Analysis:

Retention Time (min)Peak Area (%)Identification
2.51.2Impurity 1 (e.g., starting material)
5.898.5This compound
7.20.3Impurity 2 (e.g., side product)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC-MS analysis, likely after derivatization to improve its chromatographic properties.

Challenges and Methodological Considerations:

Peak Tailing: The basicity of the azepane nitrogen can cause strong interactions with active sites on the GC column, leading to significant peak tailing and reduced resolution. labrulez.com The use of deactivated columns specifically designed for amine analysis is crucial to obtain symmetrical peak shapes. labrulez.com

Derivatization: To mitigate the basicity and improve volatility, derivatization is a common strategy for the GC analysis of amines. gdut.edu.cn Reagents such as benzenesulfonyl chloride can react with the tertiary amine, forming a less polar and more volatile derivative that exhibits better chromatographic behavior. gdut.edu.cn

Mass Spectrometric Fragmentation: Electron ionization (EI) mass spectrometry of "this compound" is expected to produce a characteristic fragmentation pattern that can be used for its identification and structural confirmation. The fragmentation of azepane-containing compounds often involves cleavage of the ring. researchgate.net The presence of the butynyl side chain would also lead to specific fragment ions. The molecular ion peak may or may not be abundant, depending on the stability of the molecule under EI conditions.

Hypothetical GC-MS Analytical Parameters:

The table below outlines a possible GC-MS method for the analysis of "this compound".

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a specialized amine column
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Expected Mass Spectrum Fragmentation Data:

m/zRelative Intensity (%)Proposed Fragment Ion
15115[M]+ (Molecular Ion)
12245[M - C2H3]+
98100[Azepane-CH2]+
8460[Azepane]+
5575[C4H7]+

Theoretical and Computational Studies on 1 but 3 Yn 1 Yl Azepane

Conformational Analysis of the Azepane Ring System

The azepane ring, a seven-membered heterocycle, is known for its conformational flexibility. lifechemicals.com Unlike smaller rings, it can adopt a variety of non-planar conformations to minimize ring strain. nih.gov High-level electronic structure calculations on azepane and related seven-membered heterocycles have identified several key low-energy conformations. nih.govresearchgate.net

The most stable conformation for the azepane ring is generally reported to be the twist-chair conformation. nih.gov Other accessible conformations include the chair and boat forms. The chair conformation is often found to be a transition state between other conformations rather than a stable minimum. nih.gov The presence of a heteroatom, such as nitrogen in azepane, can influence the relative energies of these conformations. For instance, studies have shown that the presence of second-row heteroatoms may lower the relative energy of boat conformations compared to chair conformations. nih.gov

For 1-(but-3-yn-1-yl)azepane, the butynyl substituent on the nitrogen atom would influence the conformational preference. The substituent can occupy either an axial-like or equatorial-like position on the flexible ring. The energetic preference would depend on the steric interactions between the butynyl group and the rest of the azepane ring in each conformation. A conformational search using computational methods would be necessary to determine the global minimum energy structure. nih.gov

Table 1: Relative Energies of Azepane Conformers (Illustrative Data based on Cycloheptane Analogs)
ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Twist-Chair0.00Variable
Chair~1.5 - 2.5Variable
Boat~2.0 - 3.0Variable
Twist-Boat~1.0 - 2.0Variable

Note: The data in the table are illustrative and based on general findings for seven-membered rings; specific values for this compound would require dedicated calculations.

Electronic Structure and Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for elucidating the electronic properties of molecules. cuny.edu For the azepane system, DFT studies have been used to investigate reactivity, stability, and the behavior of substituents. nih.govresearchgate.net

Calculations on the parent azepane molecule reveal insights into its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of kinetic stability; a larger gap suggests lower reactivity. mdpi.com

In this compound, the nitrogen atom's lone pair of electrons would significantly contribute to the HOMO, making this site a likely center for nucleophilic or base-catalyzed reactions. The butynyl group, with its π-system in the carbon-carbon triple bond, would also influence the electronic structure, potentially lowering the LUMO energy compared to a simple alkyl substituent.

Molecular electrostatic potential (MEP) maps can visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a region of negative potential around the nitrogen atom due to its lone pair and around the π-electron cloud of the alkyne.

The dipole moment is another key electronic property. For heterocyclic systems like azepane, the dipole moment is significant. nih.gov The introduction of the butynyl substituent would alter the magnitude and direction of the molecular dipole moment compared to the parent azepane.

Table 2: Calculated Electronic Properties for Azepane (Illustrative DFT Results)
PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVM06-2X/6-311++G(d,p)
LUMO Energy+1.8 eVM06-2X/6-311++G(d,p)
HOMO-LUMO Gap8.3 eVM06-2X/6-311++G(d,p)
Dipole Moment~1.3 DM06-2X/6-311++G(d,p)

Note: These values are for the parent azepane molecule from comparative studies and serve as a baseline. nih.govresearchgate.net The butynyl group would modify these values.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. researchgate.net

For any reaction involving this compound, such as cycloadditions involving the alkyne or nucleophilic substitution at a carbon adjacent to the nitrogen, computational methods can locate the corresponding transition state (TS) on the potential energy surface. A TS is a first-order saddle point, representing the maximum energy along the reaction coordinate. khanacademy.org Its geometry provides crucial information about the bond-breaking and bond-forming processes. For instance, in an intramolecular cycloaddition, the TS geometry would show the partial formation of new bonds as the butynyl chain folds back to react with another part of the molecule or a reaction partner. researchgate.net Vibrational frequency analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. youtube.com This profile visualizes the energy changes throughout the reaction. The height of the energy barrier from the reactants to the first transition state determines the reaction's activation energy (Ea), which is a key factor in determining the reaction rate. savemyexams.com For multistep reactions, the step with the highest activation energy is the rate-determining step. khanacademy.org DFT calculations, such as those using the M06 functional, have been successfully used to compute free energy profiles for reactions involving alkyne insertions and cyclizations. researchgate.net For a potential reaction of this compound, such calculations could predict the feasibility of a reaction pathway and the expected product distribution under different conditions.

Molecular Dynamics Simulations for Understanding Dynamics and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. chemrxiv.org

For this compound, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, one can observe transitions between different conformations of the azepane ring and the orientation of the butynyl side chain. This can help identify the most populated conformational states and the energy barriers between them.

Analyze Solvation: Placing the molecule in a simulated solvent box (e.g., water) allows for the study of its hydration shell and the specific hydrogen bonding or other non-covalent interactions with solvent molecules.

Study Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as biological macromolecules or other chemical reactants. This is particularly useful in drug discovery for understanding how a ligand binds to a protein's active site. nih.gov

The output of an MD simulation is a trajectory file that can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize interactions. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, which is crucial for structure verification and interpretation of experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations have become highly effective at predicting ¹H and ¹³C NMR chemical shifts with considerable accuracy. d-nb.info The process typically involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP or M06-2X). researchgate.net

Calculating the magnetic shielding tensors for this geometry using a method like Gauge-Independent Atomic Orbital (GIAO).

Referencing the calculated shielding tensors to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

For flexible molecules like this compound, it is often necessary to calculate the NMR shifts for several low-energy conformers and then compute a Boltzmann-averaged spectrum to obtain a more accurate prediction that accounts for the conformational ensemble present in a real sample. d-nb.inforesearchgate.net The accuracy of these predictions can often be within 0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient to aid in the assignment of experimental spectra and even to distinguish between different isomers. d-nb.inforsc.org

Applications of 1 but 3 Yn 1 Yl Azepane in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesiscymitquimica.com

The bifunctional nature of 1-(but-3-yn-1-yl)azepane, possessing both a nucleophilic nitrogen atom within the azepane ring and a reactive alkyne moiety, positions it as a highly adaptable building block in organic synthesis. cymitquimica.com The azepane scaffold itself is a significant structural motif found in a variety of natural products and bioactive molecules, contributing to their medicinal and pharmaceutical properties. nih.gov The presence of the butynyl chain provides a reactive handle for a multitude of chemical transformations, allowing for the construction of intricate molecular frameworks.

The terminal alkyne group of this compound is a key functional group for the synthesis of a wide array of heterocyclic systems through various cycloaddition reactions. nih.govresearchgate.net For instance, the alkyne can readily participate in [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to yield isoxazoles. These reactions are often facilitated by copper or ruthenium catalysts and are known for their high efficiency and regioselectivity.

Furthermore, the alkyne functionality can be involved in intramolecular cyclization reactions. nih.gov Following modification of the terminal alkyne or the azepane ring, subsequent cyclization can lead to the formation of fused or bridged bicyclic systems containing the azepane core. For example, tandem amination/cyclization reactions of similar allenynes under copper(I) catalysis have been shown to produce novel azepine derivatives. nih.gov

Illustrative Reactions for Heterocycle Synthesis:

Reaction TypeReactantResulting HeterocycleCatalyst/Conditions
[3+2] CycloadditionOrganic Azide (B81097)1,2,3-TriazoleCu(I) salts
[3+2] CycloadditionNitrile OxideIsoxazoleBase
Intramolecular Cyclization---Fused Azepane SystemTransition Metal Catalyst

The construction of polycyclic architectures often involves cascade or multicomponent reactions where multiple bonds are formed in a single operation. researchgate.netumt.edu The dual functionality of this compound makes it an ideal candidate for such transformations. The azepane nitrogen can act as an internal nucleophile, while the alkyne can participate in a variety of carbon-carbon bond-forming reactions.

For instance, in a palladium-catalyzed cascade reaction, the azepane nitrogen could initiate a sequence of events involving the alkyne, leading to the formation of complex polycyclic structures. umt.edu While specific examples with this compound are not extensively documented, the reactivity patterns of similar N-alkynyl anilines suggest the feasibility of gold-catalyzed one-pot synthesis of tetrahydrobenz[b]azepin-4-ones, where the aniline (B41778) nitrogen plays a crucial role in an oxygen-transfer process to the tethered alkyne. nih.gov

Precursor for Diversified Molecular Libraries

In the field of drug discovery and chemical biology, the generation of molecular libraries with high structural diversity is paramount. nih.govniscpr.res.in Diversity-oriented synthesis (DOS) is a strategy employed to efficiently produce collections of complex and diverse small molecules. cam.ac.uknih.govcam.ac.ukmdpi.com this compound serves as an excellent starting point for DOS due to its two orthogonal reactive sites.

The azepane ring can be functionalized through various reactions, such as N-acylation or alkylation, while the terminal alkyne can be elaborated using a wide range of alkyne-specific chemistries. This allows for the rapid generation of a large number of analogs from a common scaffold. The "build/couple/pair" strategy in DOS can be effectively applied, where this compound acts as a foundational "build" block. cam.ac.uk Subsequent "couple" and "pair" phases, involving reactions at the alkyne and azepane nitrogen, can lead to a diverse array of complex molecules. nih.gov

Potential Elaboration of this compound for Molecular Libraries:

Reactive SiteReaction TypeExample Reagents
Azepane NitrogenAcylationAcid chlorides, Isocyanates
Azepane NitrogenReductive AminationAldehydes, Ketones
Terminal AlkyneSonogashira CouplingAryl halides
Terminal AlkyneClick ChemistryOrganic azides
Terminal AlkyneHydroaminationAmines

Ligand Precursor in Organometallic Chemistry and Catalysis

The presence of both a soft alkyne donor and a hard amine donor makes this compound an intriguing candidate as a ligand precursor in organometallic chemistry. mdpi.commdpi.com The alkyne can coordinate to transition metals in various modes, and the azepane nitrogen can also bind to the metal center, potentially forming a chelating ligand.

The development of novel catalysts is a cornerstone of modern chemical synthesis. uniurb.it By coordinating this compound or its derivatives to transition metals such as palladium, rhodium, or gold, it is possible to design new catalysts with unique reactivity and selectivity. illinois.edusigmaaldrich.comnih.gov The azepane moiety can influence the steric and electronic properties of the metal center, thereby tuning its catalytic activity. For example, palladium complexes are widely used in cross-coupling reactions, and the incorporation of an azepane-alkyne ligand could lead to catalysts with enhanced performance in specific transformations. illinois.edu

The study of how ligands coordinate to metal centers is fundamental to understanding and predicting catalytic behavior. The azepane-alkyne scaffold of this compound offers multiple potential coordination modes. The alkyne can bind in a η²-fashion, or it can be part of a more complex bonding interaction. The azepane nitrogen can coordinate as a simple Lewis base. The flexibility of the butyl linker allows for the possibility of chelation, forming a metallacycle. The specific coordination mode will depend on the metal, its oxidation state, and the other ligands present in the coordination sphere. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are essential tools for elucidating these coordination modes.

Application in Material Science Research

The presence of a terminal alkyne in this compound makes it a prime candidate for integration into materials science research, particularly for the functionalization of polymers and the surface modification of nanomaterials. These applications leverage the high efficiency and orthogonality of click chemistry reactions.

The functionalization of polymers is crucial for tailoring their properties for specific applications. The terminal alkyne of this compound allows for its covalent attachment to azide-functionalized polymer backbones via CuAAC. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it an ideal method for polymer modification.

By grafting the azepane-containing moiety onto a polymer, researchers can introduce new functionalities that can alter the polymer's solubility, thermal stability, and adhesive properties. For instance, the incorporation of the basic azepane ring can enhance the polymer's ability to interact with acidic surfaces or molecules.

Table 1: Potential Polymer Architectures via Functionalization with this compound

Polymer BackboneFunctionalization StrategyPotential Application
Azide-terminated Poly(ethylene glycol) (PEG)CuAAC Click ChemistryDrug delivery, hydrogels
Poly(glycidyl methacrylate) with azide side chainsCuAAC Click ChemistryFunctional coatings, adhesives
Azide-functionalized PolystyreneCuAAC Click ChemistrySpecialty plastics, functional resins

This table represents potential applications based on the principles of polymer functionalization and is for illustrative purposes.

The surface properties of nanomaterials dictate their interaction with the surrounding environment, which is critical for applications in catalysis, sensing, and nanomedicine. The terminal alkyne of this compound provides a reactive handle for the covalent modification of azide-functionalized nanomaterial surfaces.

This surface modification can be used to:

Improve dispersibility: Attaching the azepane moiety can prevent the aggregation of nanoparticles in various solvents.

Introduce specific functionalities: The azepane ring can act as a binding site for other molecules or impart a specific pH-responsiveness to the nanomaterial.

Enhance biocompatibility: For biomedical applications, modifying the surface of nanoparticles with molecules like this compound can reduce their toxicity and improve their interaction with biological systems.

Table 2: Examples of Nanomaterials for Surface Modification with this compound

NanomaterialSurface Functionalization MethodPotential Impact of Azepane Moiety
Azide-coated Gold NanoparticlesCuAAC Click ChemistryEnhanced stability and targeted delivery
Azide-functionalized Silica NanoparticlesCuAAC Click ChemistryImproved dispersibility and drug loading
Azide-modified Quantum DotsCuAAC Click ChemistryAltered photophysical properties and biocompatibility

This table illustrates potential applications based on established methods of nanomaterial surface modification and is for conceptual purposes.

Use in Methodological Development in Synthetic Chemistry (e.g., novel cyclization reactions)

The terminal alkyne functionality of this compound also makes it a valuable substrate for the development of new synthetic methodologies. In particular, terminal alkynes are key reactants in a variety of transition-metal-catalyzed cyclization reactions.

The development of novel cyclization reactions is a central theme in organic synthesis, as it allows for the efficient construction of complex cyclic molecules from simpler acyclic precursors. By employing this compound as a reactant, synthetic chemists can explore new pathways to synthesize azepane-fused or spirocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of novel bicyclic structures containing the azepane ring, which could be of interest in drug discovery and development.

Furthermore, the participation of the azepane nitrogen atom in such reactions could lead to unique reactivity and the formation of novel heterocyclic frameworks. The exploration of these possibilities contributes to the broader toolkit of synthetic organic chemistry.

Future Research Directions and Unexplored Chemical Landscapes

Exploration of Novel Synthetic Routes to 1-(but-3-yn-1-yl)azepane and its Derivatives

The development of efficient and versatile synthetic routes is fundamental to exploring the chemistry of any new compound. For this compound, future research could focus on several promising strategies. Traditional methods for the synthesis of N-substituted azepanes often involve the alkylation of azepane with a suitable electrophile. In this case, a straightforward approach would be the reaction of azepane with a 4-halobut-1-yne. However, to expand the synthetic utility, more advanced and atom-economical methods should be investigated.

Recent advancements in C-H activation and multicomponent reactions offer exciting possibilities. For instance, a one-pot synthesis involving azepane, a butynal derivative, and a reducing agent could provide a direct route to the target compound. Furthermore, exploring photochemical methods, such as the dearomative ring expansion of nitroarenes, could lead to the synthesis of complex azepane cores that can be subsequently functionalized with the butynyl side chain. nih.gov A review of recent advances in the synthesis of azepane-based compounds highlights various strategies, including ring-closing and ring-expansion reactions, that could be adapted for this purpose. researchgate.net

Moreover, the synthesis of derivatives of this compound, with substituents on either the azepane ring or the alkyne chain, will be crucial for tuning its properties. This could involve starting from pre-functionalized azepanes or employing regioselective reactions on the parent molecule.

Development of Stereoselective Transformations at the Alkyne and Azepane Centers

The presence of stereocenters can profoundly influence the biological activity and material properties of a molecule. While this compound itself is achiral, its derivatives can possess multiple stereocenters. Future research should therefore prioritize the development of stereoselective transformations.

For the azepane ring, stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, asymmetric catalysis, and diastereoselective cyclization reactions. rsc.orgresearchgate.net For example, piperidine (B6355638) ring expansion has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity. rsc.orgresearchgate.net The stereoselective synthesis of heavily hydroxylated azepane iminosugars via osmium-catalyzed tethered aminohydroxylation also provides a powerful strategy for creating chiral azepane scaffolds. nih.govacs.org

The terminal alkyne of this compound is a versatile functional group that can be transformed into various chiral moieties. For instance, stereoselective reduction of the alkyne can lead to either the (E)- or (Z)-alkene. Hydroboration-oxidation of the alkyne can be controlled to produce chiral alcohols. wikipedia.org The development of catalytic asymmetric methods for these transformations will be a key area of investigation.

Investigation of Advanced Catalytic Applications

The unique combination of a tertiary amine and a terminal alkyne in this compound suggests its potential as a ligand or a key building block in catalysis. The nitrogen atom can act as a Lewis base to coordinate with metal centers, while the alkyne can participate in various catalytic cycles.

Future research could explore the use of this compound and its derivatives as ligands in transition-metal catalysis. The azepane moiety could influence the steric and electronic properties of the metal center, potentially leading to novel reactivity and selectivity. For example, rhodium-catalyzed hydroaminative cyclization of enynes with secondary amines has been reported, suggesting the potential for catalytic reactions involving the azepane nitrogen. researchgate.net

Furthermore, the alkyne group can undergo a plethora of catalytic transformations, such as click chemistry, metathesis, and coupling reactions. organicchemistrytutor.commasterorganicchemistry.com Investigating the role of the azepane ring in modulating the reactivity of the alkyne in these catalytic processes could lead to the discovery of new catalytic systems with unique applications in organic synthesis. The synthesis of N-alkynyl azoles and their reactions highlights the diverse reactivity of polarized alkynes, which could be analogous to the reactivity of the alkyne in this compound. nih.govnih.gov

Design and Synthesis of Conformationally Restricted Analogues

The conformational flexibility of the seven-membered azepane ring can be a disadvantage in applications where a well-defined three-dimensional structure is required, such as in drug design. Therefore, the design and synthesis of conformationally restricted analogues of this compound is a crucial area for future research.

Introducing rigidity into the azepane ring can be achieved by incorporating bridges, fused rings, or bulky substituents. For example, the synthesis of polycyclic pyrimidoazepine derivatives has been shown to result in specific conformations of the azepine ring. nih.gov A study on fused tetracyclic benzo[b]pyrimido[5,4-f]azepine derivatives revealed different conformations and supramolecular assemblies depending on the substitution pattern. nih.gov These strategies could be adapted to create rigid scaffolds that hold the butynyl group in a specific orientation. The design of conformationally constrained angiotensin-converting enzyme inhibitors has demonstrated the benefits of reducing conformational flexibility to enhance biological activity. nih.gov

These conformationally restricted analogues would be invaluable tools for probing structure-activity relationships and for designing molecules with enhanced selectivity for biological targets.

Integration of this compound into Macrocyclic and Supramolecular Chemistry

The bifunctional nature of this compound makes it an excellent building block for the construction of macrocycles and supramolecular assemblies. The terminal alkyne can be used in cyclization reactions, such as Glaser or Eglinton coupling, to form macrocyclic structures. The azepane nitrogen can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, to drive the formation of self-assembled architectures.

Future research in this area could focus on synthesizing novel macrocycles containing one or more this compound units. These macrocycles could exhibit interesting host-guest properties, with the cavity size and shape being tunable by modifying the linker between the azepane moieties. The synthesis of macrocycles derived from substituted triazines demonstrates a strategy for creating complex macrocyclic structures through dimerization. nih.gov The development of a macrocycle based on a heptagon-containing hexa-peri-hexabenzocoronene highlights the potential for creating novel macrocyclic structures with unique properties. nih.gov

In the realm of supramolecular chemistry, the ability of the azepane nitrogen to act as a hydrogen bond acceptor could be exploited to create well-defined supramolecular polymers or discrete assemblies. The interplay between the covalent bonds forming the macrocyclic backbone and the non-covalent interactions could lead to the development of new materials with dynamic and responsive properties.

Computational Prediction and Experimental Validation of New Chemical Reactivity

Computational chemistry can be a powerful tool to guide and accelerate the exploration of the chemical reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various reactions, elucidate reaction mechanisms, and understand the electronic structure of the molecule and its derivatives.

Future computational studies could focus on several key areas. Firstly, the conformational landscape of the azepane ring and its influence on the reactivity of the alkyne could be investigated. A theoretical study on the geometry of dibenzoazepine analogues has shown how substitution can affect the conformation of the seven-membered ring. nih.gov Secondly, the reaction pathways for novel synthetic transformations, such as catalytic C-H functionalization or cycloaddition reactions, could be modeled to identify the most promising reaction conditions. The regiochemistry and stereochemistry of the piperidine ring expansion process have been investigated using semiempirical molecular orbital calculations, demonstrating the utility of computational methods in understanding reaction outcomes. rsc.orgresearchgate.net

Finally, computational screening of potential catalytic applications of this compound-based ligands could help to identify promising candidates for experimental investigation. The combination of computational prediction and experimental validation will be a powerful strategy for unlocking the full synthetic potential of this versatile building block.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(but-3-yn-1-yl)azepane, and how are reaction conditions optimized?

The synthesis of this compound typically involves alkylation of an azepane precursor with propargyl bromide (or similar alkynyl halides) under basic conditions. A common method includes:

  • Step 1 : Reaction of azepane with propargyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
    Key parameters for optimization include solvent polarity, temperature (often 0–25°C to minimize side reactions), and stoichiometric ratios to enhance yield (typically 60–80%). Propargyl bromide’s reactivity necessitates inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azepane ring structure and alkyne proton (δ\delta ~2.5 ppm for terminal protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ for C10_{10}H16_{16}N+^+).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for stereochemical confirmation. Single-crystal X-ray diffraction is critical for analyzing bond angles and torsional strain in the seven-membered azepane ring .

Advanced: How does the alkyne group in this compound influence its reactivity in click chemistry or cross-coupling reactions?

The terminal alkyne enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, useful for bioconjugation.
  • Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl/vinyl halides to extend π-conjugation.
    Reactivity is modulated by the electron-withdrawing nature of the azepane nitrogen, which slightly activates the alkyne. Solvent choice (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh3_3)4_4/CuI) significantly impact reaction efficiency .

Advanced: What computational approaches are used to predict the biological activity of this compound derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like GPCRs or kinases. The azepane’s flexibility allows induced-fit docking.
  • DFT Calculations : Gaussian or ORCA software to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict nucleophilic/electrophilic sites.
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over nanosecond timescales. These methods prioritize derivatives with enhanced binding affinity and pharmacokinetic profiles .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity for this compound?

Contradictions often arise from:

  • Side Reactions : Propargyl bromide’s susceptibility to polymerization or hydrolysis. Mitigation: Strict anhydrous conditions and low temperatures.
  • Purification Challenges : Use of preparative HPLC instead of column chromatography for polar byproducts.
  • Analytical Validation : Cross-validate purity via orthogonal methods (e.g., HPLC + 1^1H NMR integration). Reproducibility requires detailed reporting of solvent batches, catalyst sources, and drying protocols .

Advanced: What strategies are employed to study the metabolic stability of this compound in preclinical models?

  • In Vitro Assays : Liver microsomes (human/rat) incubated with the compound to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS.
  • CYP450 Inhibition Screening : Fluorescence-based assays to assess interactions with cytochrome P450 enzymes.
  • Isotope Labeling : 14^{14}C-labeled analogs track metabolic pathways in vivo. The azepane ring’s lipophilicity may enhance blood-brain barrier permeability, necessitating plasma protein binding studies .

Basic: What are the key safety considerations when handling this compound in the laboratory?

  • Toxicity : Limited data; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Under nitrogen at –20°C to prevent alkyne oxidation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for analogous azepane derivatives .

Advanced: How does the azepane ring’s conformational flexibility impact its pharmacological profile compared to six-membered analogs?

The seven-membered azepane ring adopts boat/chair conformations, enabling unique binding modes with targets. Compared to piperidines:

  • Increased Solubility : Due to reduced ring strain.
  • Enhanced Selectivity : Flexible ring fits into deeper protein pockets (e.g., serotonin receptors).
  • Metabolic Stability : Azepanes resist oxidative degradation by hepatic enzymes better than piperidines. Computational models (e.g., conformational ensemble docking) validate these effects .

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